2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol
Description
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 5-position.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-7-11-9-6-8(4-5-12)2-3-10(9)13-7/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
LMONEXCPVOBHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-benzothiazol-5-yl)ethan-1-ol can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenols with aldehydes or ketones. For instance, the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. For example, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be employed .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-benzothiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar in structure but lacks the ethan-1-ol group.
2-Amino-6-methylbenzothiazole: Contains an amino group instead of the ethan-1-ol group.
2-Methyl-1,3-benzothiazol-5-ol: Contains a hydroxyl group instead of the ethan-1-ol group.
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethan-1-ol group on the benzothiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
